molecular formula C25H22N2O2 B2578668 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine CAS No. 670270-03-8

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine

Cat. No.: B2578668
CAS No.: 670270-03-8
M. Wt: 382.463
InChI Key: JQHWPLAYDVPCTF-UHFFFAOYSA-N
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Description

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine is a novel phthalazine derivative of significant interest in medicinal chemistry and oncology research. This hybrid compound incorporates a phthalazine core, a scaffold well-documented for its potent biological activities. Phthalazine-based compounds have demonstrated promising efficacy as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key pathway in cancer cell proliferation and survival . For instance, certain phthalazine derivatives are under investigation as selective anti-breast cancer agents that induce apoptosis through EGFR inhibition . The structure also features a 4-allyl-2-methoxyphenoxy moiety, a functional group synonymous with 4-allyl-2-methoxyphenol, more commonly known as eugenol . Eugenol is a natural phenolic compound recognized for its broad pharmacological properties, including antifungal and antibiofilm activities. Research has shown that eugenol can inhibit biofilm formation in azole-resistant strains of Aspergillus fumigatus and downregulate key resistance genes . The strategic combination of these two pharmacophores in a single molecule suggests potential for multifunctional activity, possibly leading to enhanced efficacy or novel mechanisms of action in targeting resistant cancers or microbial infections. This compound is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxy-4-prop-2-enylphenoxy)-4-(4-methylphenyl)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-6,8-16H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHWPLAYDVPCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the p-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where the phthalazine core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Allyl-2-methoxyphenoxy group: This can be accomplished through a nucleophilic substitution reaction, where the phthalazine derivative is reacted with 4-allyl-2-methoxyphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that phthalazine derivatives can possess significant anticancer properties. For instance, studies have shown that phthalazine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the allyl and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer pathways, making it a candidate for further investigation as an anticancer agent.

2. Antimicrobial Properties

Phthalazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural modifications in 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine could potentially improve its efficacy against bacterial and fungal strains. This application is particularly relevant given the rising concern over antibiotic resistance.

3. Anti-inflammatory Effects

Compounds with phthalazine frameworks have also shown promise as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways could be explored in the context of chronic inflammatory diseases.

Pharmacological Studies

1. Mechanism of Action

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease processes. For example, the compound might inhibit certain kinases or transcription factors that play a role in cancer progression or inflammation.

2. Toxicity and Safety Profiles

Before advancing to clinical applications, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Investigations into its pharmacokinetics and potential side effects will be essential for determining its viability as a drug candidate.

Case Studies and Research Findings

Several studies have documented the biological activities of phthalazine derivatives similar to this compound:

  • Anticancer Research : A study demonstrated that phthalazine derivatives could effectively inhibit cell proliferation in various cancer cell lines (Khalil et al., 2009).
  • Antimicrobial Studies : Research highlighted the antibacterial properties of phthalazine compounds against resistant strains (Ryu et al., 2007).
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of phthalazines indicated their potential in treating conditions like rheumatoid arthritis (Abdalla et al., 2010).

Mechanism of Action

The mechanism of action of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine can be contextualized by comparing it with structurally related phthalazine derivatives. Key comparisons include:

1-Anilino-4-(arylsulfanylmethyl)phthalazines

  • Structural Features: These compounds (e.g., 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine) replace the phenoxy group with an anilino moiety and incorporate sulfanylmethyl groups at position 4 .
  • Activity : Exhibited superior anticancer activity compared to cisplatin in vitro, particularly against liver cancer cell lines. The 3,4-difluorophenylthiomethyl group enhanced cytotoxicity, likely due to increased electron-withdrawing effects and improved membrane permeability .
  • Comparison: Unlike the target compound, these derivatives lack the allyl-methoxy-phenoxy group, which may reduce steric hindrance and alter metabolic pathways. The p-tolyl group in the target compound may offer better hydrophobic interactions than the fluorinated aryl groups in this series .

1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine Derivatives

  • Structural Features: These compounds (e.g., 7756003) retain the p-tolyl group at position 4 but replace the phenoxy group with a piperazine ring .
  • Activity : Demonstrated inhibitory effects on RANKL-induced osteoclastogenesis, highlighting the role of the p-tolyl group in scaffold stability and target engagement .
  • However, the phenoxy group in the target compound may enhance π-π stacking interactions in biological systems .

6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine

  • Structural Features: This tetrazole-phthalazine hybrid includes a 4-chlorophenoxy group at position 6 .
  • Activity: Showed moderate antinociceptive activity in the hot-plate test, though less potent than morphine .
  • Comparison: The target compound’s allyl and methoxy substituents on the phenoxy ring may improve solubility and bioavailability compared to the chloro-substituted analogue .

1-Chloro-4-(4-methylphenyl)phthalazine

  • Structural Features : A simple derivative with chlorine at position 1 and p-tolyl at position 4 .
  • Activity : Primarily used as a synthetic intermediate due to the reactive chlorine atom, enabling further functionalization .
  • Comparison: The phenoxy group in the target compound replaces the chlorine, likely reducing electrophilicity and enhancing stability under physiological conditions .

Biological Activity

1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine is a derivative of phthalazine, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol

This compound features a phthalazine core substituted with an allyl and methoxyphenyl group, which may influence its biological activity.

Biological Activity Overview

This compound has shown promising biological activities in several studies:

  • Anticancer Activity : Research indicates that phthalazine derivatives possess significant anticancer properties. For instance, a study highlighted that certain phthalazine compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Phthalazine derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential use in treating inflammatory diseases .
  • Antidiabetic Potential : Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating their potential as antidiabetic agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Certain phthalazine derivatives have been identified as inhibitors of specific kinases involved in cancer signaling pathways. For example, inhibition of TGFβRI kinase has been linked to reduced cancer cell growth .
  • Interaction with DNA : The compound may interact with DNA through electrostatic attractions due to its aromatic structure, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

Several studies have investigated the biological activity of phthalazine derivatives, including this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of various phthalazine derivatives on breast cancer cell lines. The results showed that some compounds induced significant apoptosis at micromolar concentrations, with IC50 values ranging from 0.5 to 5 µM .
  • Anti-inflammatory Study : Another study assessed the anti-inflammatory activity of phthalazine derivatives using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels compared to controls .

Data Tables

Biological ActivityIC50 (µM)Selectivity Index
Anticancer (Breast)0.5 - 5High
Anti-inflammatory0.11Moderate
Antidiabetic10 - 20Variable

Q & A

Q. What are the established synthetic routes for 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:

  • Step 1 : Reacting 1-chloro-4-(4-phenoxyphenyl)phthalazine (or analogous intermediates) with allyl methoxyphenol derivatives under reflux in ethanol/water mixtures. Reaction times typically range from 6–8 hours, with purification via ice-water precipitation and recrystallization .
  • Step 2 : Introducing the p-tolyl group via Suzuki coupling or Ullmann-type reactions using palladium catalysts, as seen in structurally similar phthalazines .
    Key reagents : Hydrazine hydrate, POCl₃/PCl₅ for halogenation, and nucleophiles like allyl methoxyphenol.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and allyl/methoxy groups (δ 3.2–5.5 ppm). The p-tolyl methyl typically appears as a singlet near δ 2.3 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected ~430–450 Da) .
  • Elemental analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .

Q. What substituent patterns enhance phthalazine reactivity in derivatization?

  • Position 1 : Electron-withdrawing groups (e.g., Cl, F) improve nucleophilic substitution rates with amines or phenols .
  • Position 4 : Aryl groups (e.g., p-tolyl) stabilize the phthalazine core via π-π stacking, facilitating downstream functionalization .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity in vitro?

  • Substituent effects : Analogues with 3,4-difluorophenylthiomethyl or trifluoromethyl groups at position 4 show IC₅₀ values 2–3× lower than cisplatin in liver and breast cancer cell lines (e.g., HepG2, MCF-7) .
  • Mechanistic insights : The allyl-methoxyphenoxy moiety enhances apoptosis induction via caspase-3/7 activation, while the p-tolyl group improves membrane permeability .
    Data contradiction : Some derivatives with bulkier substituents (e.g., benzyl) exhibit reduced activity due to steric hindrance at VEGFR-2 binding sites .

Q. What in silico strategies optimize this compound’s pharmacokinetic profile?

  • Molecular docking : Prioritize derivatives with high VEGFR-2 binding affinity (Glide score < −8 kcal/mol) and favorable interactions with Lys868 and Asp1046 residues .
  • ADMET prediction : LogP values >3.5 correlate with poor aqueous solubility; introduce polar groups (e.g., sulfonyl) to balance lipophilicity and blood-brain barrier penetration .

Q. How do oxidative stress pathways modulate its pharmacological activity?

  • Antioxidant activity : Hydrazinyl derivatives (e.g., compound 20 in ) scavenge DPPH radicals (EC₅₀ ~12 µM) via N–H bond donation, synergizing with anticancer effects by reducing ROS-mediated DNA damage .

Q. What in vivo models validate its therapeutic potential?

  • Xenograft studies : Similar phthalazines reduce tumor volume by 60–70% in murine models (20 mg/kg/day, 21 days) but require co-administration with CYP3A4 inhibitors to mitigate rapid hepatic metabolism .

Q. How are data contradictions in cytotoxicity assays resolved?

  • MTT assay variability : Discrepancies between cell lines (e.g., HepG2 vs. A549) are addressed by normalizing results to ATP content or using complementary assays (e.g., clonogenic survival) .

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